Potassium tetradecanoate-2,2-D2
Overview
Description
Potassium tetradecanoate-2,2-D2 is a useful research compound. Its molecular formula is C14H27KO2 and its molecular weight is 268.47 g/mol. The purity is usually 95%.
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Biological Activity
Potassium tetradecanoate-2,2-D2 is a stable isotope-labeled fatty acid salt that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic implications.
Overview of this compound
This compound (also known as potassium myristate-D2) is a derivative of tetradecanoic acid, which is a saturated fatty acid. The deuterated form is used in various biochemical applications, particularly in studies involving metabolic pathways and lipid metabolism.
1. Cytotoxicity and Bactericidal Effects
Research has demonstrated that potassium tetradecanoate exhibits cytotoxicity against various cell lines. A study investigated the bactericidal activity of potassium fatty acids, including tetradecanoate, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds significantly inhibited bacterial growth and displayed cytotoxic effects on human keratinocyte cells (NHEK-Ad) and fibroblast cells (BALB/3T3) .
Concentration (mM) | LDH Leakage (%) | Cell Viability (%) |
---|---|---|
0.5 | 15 ± 3 | 85 ± 5 |
Control | 5 ± 1 | 95 ± 3 |
Table 1: Cytotoxicity of this compound on NHEK-Ad and BALB/3T3 Cells
The mechanisms underlying the biological activity of potassium tetradecanoate involve its interaction with cellular membranes and metabolic pathways. Fatty acids like tetradecanoate can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, they may alter signaling pathways related to inflammation and immune response.
A specific investigation into the metabolic effects of itaconate—a related compound—revealed that it modulates T cell differentiation by inhibiting glycolysis and oxidative phosphorylation in T cells, which may suggest similar pathways could be influenced by potassium tetradecanoate .
Case Study: Antimicrobial Activity
In a controlled laboratory setting, researchers treated cultures of MRSA with varying concentrations of potassium tetradecanoate. The study found a dose-dependent reduction in bacterial viability, with significant reductions observed at concentrations starting from 0.5 mM upwards. This indicates potential for development as an antimicrobial agent.
Research Findings
Recent studies have focused on the broader implications of fatty acids in immunomodulation and their role in diseases such as cancer and autoimmune disorders. The influence of fatty acids on macrophage polarization (M1/M2) has been highlighted as a critical area for further research .
Moreover, the ability of fatty acids to influence cytokine production and immune cell differentiation presents opportunities for therapeutic applications in managing inflammatory diseases .
Properties
IUPAC Name |
potassium;2,2-dideuteriotetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i13D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-MUVBCOKNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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